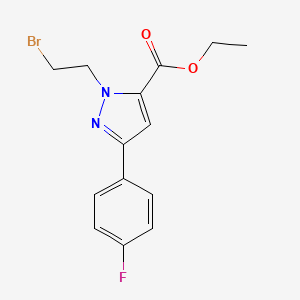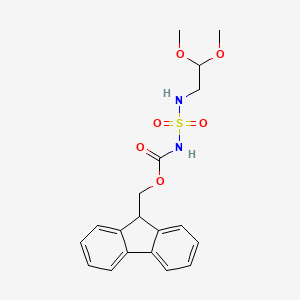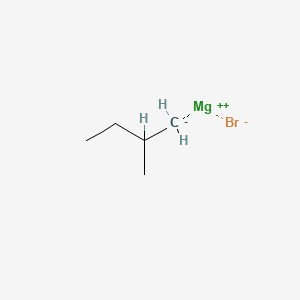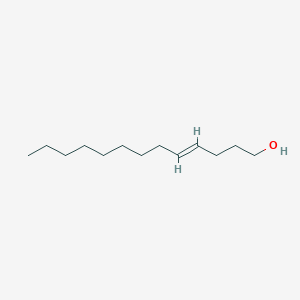
trans-4-Tridecen-1-ol; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Tridecen-1-ol; 95% is a chemical compound that is widely used in scientific research and lab experiments. It is a long-chain alcohol with a molecular formula of C18H36O. It is an important starting material for the synthesis of other compounds and is used in the production of various industrial products.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of trans-4-Tridecen-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product.
Starting Materials
1-Decene, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Sodium sulfate, Sodium bicarbonate, Sodium chloride, Methanol, Ethanol, Wate
Reaction
Step 1: 1-Decene is reacted with sodium borohydride in methanol to form 1-decene-1-ol., Step 2: 1-Decene-1-ol is reacted with hydrochloric acid to form 1-chlorodecane., Step 3: 1-Chlorodecane is reacted with sodium hydroxide to form 1-decene., Step 4: 1-Decene is reacted with sodium borohydride in methanol to form 1-decene-1-ol., Step 5: 1-Decene-1-ol is reacted with sodium bicarbonate to form trans-4-Tridecen-1-ol., Step 6: The product is purified by washing with water, drying with sodium sulfate, and recrystallization from ethanol., Step 7: The final product is obtained as a white crystalline solid with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
Trans-4-Tridecen-1-ol; 95% is widely used in scientific research and lab experiments. It is used as a starting material for the synthesis of other compounds and is used in the production of various industrial products. For example, trans-4-tridecen-1-ol; 95% is used in the production of fatty acid esters, which are used as surfactants and emulsifiers in the food, pharmaceutical, and cosmetic industries. It is also used as a starting material for the synthesis of polyols, which are used in the production of polyurethanes and polyester resins.
Wirkmechanismus
Trans-4-Tridecen-1-ol; 95% is a long-chain alcohol and its mechanism of action is based on its ability to interact with other molecules. It is a hydrophilic molecule and is able to form hydrogen bonds with other molecules. This allows it to act as a surfactant, emulsifier, or lubricant in various applications.
Biochemische Und Physiologische Effekte
Trans-4-Tridecen-1-ol; 95% is a hydrophilic molecule and is generally considered to be non-toxic. It is not known to have any significant biochemical or physiological effects in humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-4-Tridecen-1-ol; 95% has several advantages for use in lab experiments. It is a hydrophilic molecule and is generally considered to be non-toxic, making it safe to use in experiments. It is also relatively inexpensive and readily available. However, it has some limitations. It is not very soluble in water and is not very reactive, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
Trans-4-Tridecen-1-ol; 95% has many potential applications in scientific research and lab experiments. One potential future direction is the development of new synthesis methods for the production of trans-4-tridecen-1-ol; 95%. Other potential future directions include the development of new applications for trans-4-tridecen-1-ol; 95%, such as the use of the compound in the production of new polymers or the development of new surfactants and emulsifiers. Additionally, further research is needed to explore the biochemical and physiological effects of trans-4-tridecen-1-ol; 95% on humans and other organisms.
Eigenschaften
IUPAC Name |
(E)-tridec-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-8,11-13H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURQIANFCDWJNE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Tridecen-1-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

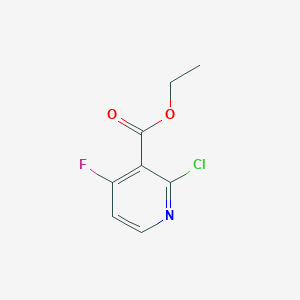
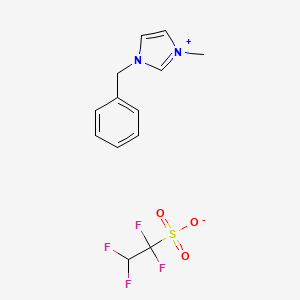
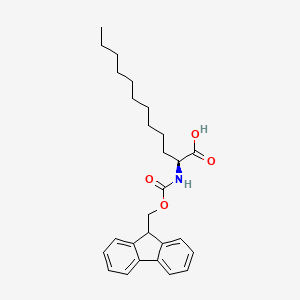
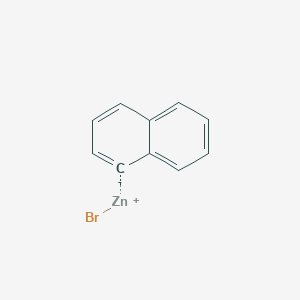
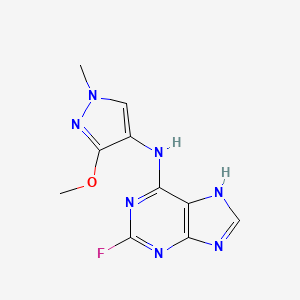

![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)
